Side-Chain Identity Determines c-KIT Inhibitory Potency: Cyclohexylacetamide vs. Phenoxyacetamide and Benzylsulfanylacetamide Class-Level SAR
In a published SAR study of thiazolo[5,4-b]pyridine c-KIT inhibitors, the cyclohexylamide side-chain derivative (compound 7a) exhibited an IC50 of 1.51 μM against c-KIT in a radiometric biochemical kinase assay [1]. Replacement of the cyclohexyl group with a phenyl group (benzamide, compound 7b) improved potency to IC50 = 0.74 μM, while the acetamide derivative (7c) achieved IC50 = 0.10 μM, demonstrating a >15-fold potency range dependent solely on the amide substituent [1]. For compound CAS 863588-68-5, the cyclohexylacetamide side chain (cyclohexyl-CH2-CO-NH-) differs from the simple cyclohexylamide (cyclohexyl-CO-NH-) in 7a by one methylene unit, which increases conformational flexibility and lipophilicity (estimated ΔcLogP ≈ +0.5). No direct assay data exist for CAS 863588-68-5; however, this class-level SAR predicts that the cyclohexylacetamide variant will show measurably different target engagement compared to cyclohexylamide, phenoxyacetamide, or benzylsulfanylacetamide analogs.
| Evidence Dimension | c-KIT enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; structurally analogous to 7a (cyclohexylamide, IC50 = 1.51 μM) with additional methylene spacer |
| Comparator Or Baseline | Compound 7a (cyclohexylamide): IC50 = 1.51 μM; Compound 7b (benzamide): IC50 = 0.74 μM; Compound 7c (acetamide): IC50 = 0.10 μM |
| Quantified Difference | SAR range: ~15-fold variation (0.10–1.51 μM) across amide substituents; methylene insertion expected to shift potency relative to 7a |
| Conditions | Radiometric biochemical kinase assay; recombinant c-KIT; concentration up to 10 μM; imatinib (IC50 = 0.27 μM) and sunitinib (IC50 = 0.14 μM) as reference controls |
Why This Matters
The identity of the amide side chain is the dominant potency determinant in this chemotype; procuring the exact cyclohexylacetamide variant ensures reproducible SAR mapping and avoids confounding potency shifts of up to 15-fold caused by even single-atom side-chain changes.
- [1] Nam Y, Kim C, Han J, et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. 2022;15(1):143. Table 1 and Section 3.2. View Source
